Cas no 6636-41-5 (Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate)

Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate structure
6636-41-5 structure
Product Name:Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate
Numero CAS:6636-41-5
MF:C16H18O3
MW:258.312325000763
CID:1709347
PubChem ID:242685
Update Time:2025-04-21

Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate
    • 1-oxo-1,2,3,4,5,6,7,8-octahydro-phenanthrene-2-carboxylic acid methyl ester
    • AC1L69YZ
    • AC1Q5ZHH
    • MLS002667473
    • 1-Oxo-1,2,3,4,5,6,7,8-octahydro-phenanthren-2-carbonsaeure-methylester
    • AR-1J4357
    • CTK5C4429
    • methyl 1-oxo-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylate
    • NSC51545
    • HMS3080C20
    • 1-oxo-1,2,3,4,5,6,7,8-octahydro-phenanthrene-2-carboxylic acid methyl ester; AC1L69YZ; AC1Q5ZHH; MLS002667473; 1-Oxo-1,2,3,4,5,6,7,8-octahydro-phenanthren-2-carbonsaeure-methylester; AR-1J4357; CTK5C4429; methyl 1-oxo-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylate; NSC51545; HMS3080C20;
    • 6636-41-5
    • 1-oxo-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylic acid methyl ester
    • NSC-51545
    • CHEMBL1701999
    • SMR001557239
    • methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate
    • DTXSID50287546
    • A838568
    • Inchi: 1S/C16H18O3/c1-19-16(18)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)17/h6-7,14H,2-5,8-9H2,1H3
    • Chiave InChI: PAMRJLABHPGNRZ-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C(=O)OC)CCC2=C1C=CC1CCCCC2=1

Proprietà calcolate

  • Massa esatta: 258.12564
  • Massa monoisotopica: 258.126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 376
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Densità: 1.189
  • Punto di ebollizione: 410.1°C at 760 mmHg
  • Punto di infiammabilità: 182.3°C
  • Indice di rifrazione: 1.566
  • PSA: 43.37
  • LogP: 2.48350
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